molecular formula C20H18N2O3 B278563 N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide

N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B278563
M. Wt: 334.4 g/mol
InChI Key: ZUEKSVBYYKJPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. It belongs to the family of indazole-3-carboxamide derivatives, which are structurally similar to the naturally occurring cannabinoids found in the cannabis plant. MMB-FUBINACA has been found in various herbal smoking blends and has been associated with several cases of severe intoxication and even fatalities.

Mechanism of Action

The mechanism of action of MMB-FUBINACA is similar to that of other synthetic cannabinoids. It binds to the CB1 receptor in the brain, which leads to the activation of the reward pathway and the release of dopamine. This results in the characteristic euphoric and psychoactive effects of cannabinoids. MMB-FUBINACA has been shown to have a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may explain its potent effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. It has been shown to cause tachycardia, hypertension, and respiratory depression, which can be life-threatening in high doses. Other effects include anxiety, paranoia, hallucinations, and psychosis. Long-term use of synthetic cannabinoids has been associated with various health problems, such as kidney damage, liver damage, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

MMB-FUBINACA has several advantages for use in lab experiments. It is highly potent, which allows for precise dosing and accurate measurements. It is also relatively stable, which makes it easier to store and transport. However, the use of MMB-FUBINACA in lab experiments is limited by its potential health risks and the ethical concerns associated with its use.

Future Directions

There are several future directions for the study of MMB-FUBINACA. One area of research is the development of safer and more effective synthetic cannabinoids for therapeutic use. Another area of research is the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on human health and to develop effective strategies for harm reduction.

Synthesis Methods

The synthesis of MMB-FUBINACA is a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 4-methylaminorex, which is converted to 2-methyl-4-nitrophenylacetone through a series of chemical reactions. The nitro group is then reduced to an amine group, which is subsequently coupled with 3-methylbenzoyl chloride to form the desired product. The final step involves the reaction of MMB-FUBINACA with furfural to form the furamide derivative.

Scientific Research Applications

MMB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to bind to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabinoids. Studies have also investigated the potential therapeutic uses of MMB-FUBINACA, such as its anti-inflammatory and analgesic properties. However, due to its potent psychoactive effects, the use of MMB-FUBINACA in clinical settings is not recommended.

properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-methyl-4-[(3-methylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-13-5-3-6-15(11-13)19(23)21-16-8-9-17(14(2)12-16)22-20(24)18-7-4-10-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

ZUEKSVBYYKJPJU-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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